Isopropyl-(R)-piperidin-3-yl-carbamic acid benzyl ester
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Overview
Description
Isopropyl-®-piperidin-3-yl-carbamic acid benzyl ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of the piperidine ring makes it a valuable building block in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl-®-piperidin-3-yl-carbamic acid benzyl ester typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is the Steglich esterification, which uses a carbodiimide coupling reagent and a catalyst such as 4-dimethylaminopyridine (DMAP) in an aprotic solvent like dichloromethane . The reaction is carried out under mild conditions, making it suitable for sensitive substrates.
Industrial Production Methods
In industrial settings, the production of esters often employs the Fischer esterification method, which involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid . This method is advantageous due to its simplicity and cost-effectiveness, although it may require purification steps to remove by-products.
Chemical Reactions Analysis
Types of Reactions
Isopropyl-®-piperidin-3-yl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophilic substitution reactions often use catalysts like palladium or nickel.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Isopropyl-®-piperidin-3-yl-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Medicine: It serves as an intermediate in the production of drugs targeting the central nervous system.
Industry: The ester is used in the manufacture of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of isopropyl-®-piperidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which then interacts with receptors or enzymes in the body . The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Isopropyl benzoate: Similar ester structure but lacks the piperidine ring.
Ethyl acetate: A simpler ester with different functional groups.
Methyl butyrate: Another ester with a different alkyl group.
Uniqueness
Isopropyl-®-piperidin-3-yl-carbamic acid benzyl ester is unique due to the presence of the piperidine ring, which imparts specific biological activity and makes it a valuable intermediate in pharmaceutical synthesis . The combination of the ester and piperidine functionalities allows for diverse chemical reactivity and applications.
Properties
IUPAC Name |
benzyl N-[(3R)-piperidin-3-yl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)18(15-9-6-10-17-11-15)16(19)20-12-14-7-4-3-5-8-14/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWYGDTWTAFLLF-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCNC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCCNC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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